![molecular formula C11H14ClFN2O B1448533 1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride CAS No. 1461707-59-4](/img/structure/B1448533.png)
1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride
Overview
Description
“1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride” is a chemical compound with the molecular formula C11H14ClFN2O and a molecular weight of 244.69 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H13FN2O.ClH/c12-9-3-1-8(2-4-9)11(15)14-6-5-10(13)7-14;/h1-4,10H,5-7,13H2;1H
. This indicates the presence of a fluorobenzoyl group attached to a pyrrolidin-3-amine, along with a hydrochloride group. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data.Scientific Research Applications
Environmental Remediation
Amine-functionalized sorbents, which are related to the structure of 1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride, have been identified as effective for removing persistent and mobile fluoro-organic chemicals, like PFAS, from water supplies. The removal efficiency depends on the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology. This suggests the potential application of similar amine-functionalized compounds in water treatment and environmental remediation (Ateia et al., 2019).
Chemical Analysis and Sensing
Heterocyclic aromatic amines, like this compound, are significant in the context of chemical analysis. They have been extensively studied for their role in the formation of DNA adducts and as potential carcinogens in biological systems. Techniques such as liquid and gas chromatography coupled with various detection techniques are applied for the quantitative and qualitative analysis of these compounds, highlighting the significance of these structures in the field of chemical analysis and forensic science (Teunissen et al., 2010).
Catalysis
Compounds like this compound are important in catalysis, particularly in C-N bond-forming cross-coupling reactions, which are pivotal in organic synthesis. The review of recyclable copper catalyst systems for these reactions suggests a critical role for compounds with amine functionalities. The physical properties, reactivity, and potential for commercial exploitation of these catalysts are substantial, indicating a significant area of application in chemical industries and organic synthesis (Kantam et al., 2013).
Drug Discovery
The pyrrolidine ring, a core structure in this compound, is extensively utilized in medicinal chemistry due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage. Compounds containing the pyrrolidine ring exhibit a wide range of biological activities and target selectivity, making them crucial in the development of new therapeutic agents (Li Petri et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(4-fluorophenyl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-9-3-1-8(2-4-9)11(15)14-6-5-10(13)7-14;/h1-4,10H,5-7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFSHCFLUQNOOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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